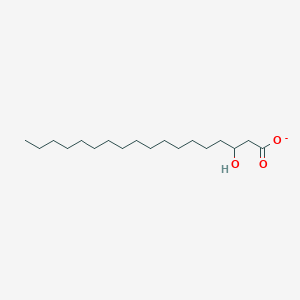

3-Hydroxystearate

説明

特性

分子式 |

C18H35O3- |

|---|---|

分子量 |

299.5 g/mol |

IUPAC名 |

3-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1 |

InChIキー |

POMQYTSPMKEQNB-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC(CC(=O)[O-])O |

正規SMILES |

CCCCCCCCCCCCCCCC(CC(=O)[O-])O |

製品の起源 |

United States |

Biosynthetic and Metabolic Pathways of 3 Hydroxystearate

Mammalian Biosynthesis and Intermediates

The creation of 3-hydroxystearate in mammals is not a primary synthetic pathway but rather a consequence of incomplete metabolic processes. It originates from the breakdown of stearate (B1226849), a common saturated fatty acid.

Formation via Incomplete Mitochondrial Beta-Oxidation of Stearate

The principal pathway for breaking down fatty acids for energy is beta-oxidation, which occurs within the mitochondria. This process systematically shortens the fatty acid chain, producing acetyl-CoA in each cycle. However, under certain conditions, this process can be incomplete. When the beta-oxidation of stearate is not carried to completion, it can lead to the formation of this compound. researchgate.net This incomplete oxidation suggests a potential bottleneck or regulatory point in the fatty acid degradation pathway.

Accumulation and Release of 3-Hydroxysteroyl-CoA Ester Intermediates

During the incomplete beta-oxidation of stearate, an intermediate compound, 3-hydroxysteroyl-CoA ester, accumulates within the mitochondria. researchgate.netdtic.mil This accumulation is a key step preceding the appearance of free this compound. For the cycle to proceed, this intermediate must be further processed. However, when conditions favor its accumulation, it becomes a precursor for release from the mitochondria. researchgate.net

Carnitine Transesterification and Hydrolytic Cleavage Mechanisms

The release of the accumulated 3-hydroxysteroyl-CoA from the mitochondria into the cytoplasm is facilitated by two primary mechanisms. One is carnitine transesterification, a process where the 3-hydroxystearoyl group is transferred to carnitine, a molecule responsible for transporting fatty acids across mitochondrial membranes. researchgate.netwikipedia.orgnih.gov This reaction is catalyzed by carnitine acyltransferases. The resulting 3-hydroxystearoylcarnitine (B12747437) can then be transported out of the mitochondria. The second mechanism is hydrolytic cleavage, where the thioester bond of 3-hydroxysteroyl-CoA is broken by water, releasing free this compound and Coenzyme A. researchgate.net Both pathways result in the release of this compound from its mitochondrial origin.

Enzymatic Transformations and Omega-Oxidation

Once formed and released, this compound can undergo further metabolic conversion, primarily through a process called omega-oxidation, which is catalyzed by a specific group of enzymes.

Role of Cytochrome P450 Enzymes (CYP4F/A Subfamily)

The omega-oxidation of 3-hydroxy fatty acids is primarily carried out by enzymes belonging to the cytochrome P450 family, specifically the CYP4F and CYP4A subfamilies. researchgate.net These enzymes introduce a hydroxyl group at the terminal (omega) carbon of the fatty acid chain. This initial hydroxylation is a critical step in a pathway that ultimately leads to the formation of dicarboxylic acids. researchgate.netresearchgate.net

Specificity of CYP4F11 in Omega-Hydroxylation of 3-Hydroxy Fatty Acids

Within the CYP4F subfamily, the enzyme CYP4F11 has demonstrated a notable efficiency and specificity for the omega-hydroxylation of 3-hydroxy fatty acids, including this compound. researchgate.netuniprot.orgresearchgate.netnih.gov Research indicates that CYP4F11 is the primary catalyst for this reaction in human liver microsomes. nih.gov It effectively converts this compound to 3,18-dihydroxystearate. researchgate.net While other CYP4F enzymes like CYP4F2 show some activity towards this compound, CYP4F11 is considered the most effective and is the only one known to significantly oxidize other 3-hydroxy fatty acids like 3-hydroxypalmitate (B1262271). nih.gov This high catalytic efficiency underscores the specialized role of CYP4F11 in the metabolism of this class of fatty acids. uniprot.orgnih.gov

Involvement of CYP4F2, CYP4F3b, CYP4F12, and CYP4A11 Activities

The subsequent metabolism of this compound involves a class of enzymes known as cytochrome P450s (CYPs), specifically from the CYP4 family. Research shows that these enzymes are involved in the omega-oxidation of 3-hydroxy fatty acids. nih.gov Human liver microsomes have been shown to convert this compound into its omega-hydroxylated metabolites. nih.gov

Studies using reconstituted enzymes have clarified the roles of specific CYP4F and CYP4A members. The primary catalyst for the omega-hydroxylation of this compound is CYP4F11. nih.gov CYP4F2 also contributes to this reaction, but to a lesser extent. nih.govmybiosource.comnih.gov In contrast, enzymes CYP4F3b, CYP4F12, and CYP4A11 demonstrate negligible activity towards the omega-hydroxylation of this compound. nih.govmybiosource.comnih.govnih.govnih.gov This specificity highlights CYP4F11 as the predominant enzyme in this metabolic step. nih.gov

Table 1: Activity of CYP Enzymes in this compound Omega-Hydroxylation

| Enzyme | Catalytic Activity on this compound | References |

|---|---|---|

| CYP4F2 | Minor activity | mybiosource.com, nih.gov, nih.gov |

| CYP4F3b | Negligible activity | mybiosource.com, nih.gov, nih.gov |

| CYP4F12 | Negligible activity | mybiosource.com, nih.gov, nih.gov |

| CYP4A11 | Negligible activity | mybiosource.com, nih.gov |

| CYP4F11 | Predominant catalyst | nih.gov |

Subsequent Oxidations by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH)

Following omega-hydroxylation, the resulting metabolite, 3,18-dihydroxystearate, undergoes further oxidation. This process can be catalyzed by either a CYP4F/A P450 enzyme or by alcohol dehydrogenase (ADH). researchgate.net ADH enzymes are a family of enzymes that play crucial roles in the metabolism of alcohols and other substances, primarily by converting them into aldehydes. ontosight.ai

The product of this ADH-catalyzed oxidation, an aldehyde intermediate, is then acted upon by aldehyde dehydrogenase (ALDH). researchgate.net ALDHs are a group of enzymes responsible for the detoxification of aldehydes by oxidizing them to their corresponding carboxylic acids. unimi.itnih.gov In this pathway, ALDH converts the aldehyde intermediate into the final product, 3-hydroxyoctadecanedioic acid. researchgate.net

Formation of 3,18-Dihydroxystearate and 3-Hydroxyoctadecanedioic Acid

The formation of these two dicarboxylic acids represents a key pathway for the metabolism of this compound. The initial step is the ω-oxidation of this compound at its terminal (18th) carbon position. researchgate.net This reaction is catalyzed predominantly by the CYP4F11 enzyme in human liver microsomes, yielding 3,18-dihydroxystearate. nih.govgenecards.org

This metabolite, 3,18-dihydroxystearate, is then further oxidized. The terminal alcohol group is converted first to an aldehyde and subsequently to a carboxylic acid, resulting in the formation of 3-hydroxyoctadecanedioic acid. researchgate.net This two-step oxidation is carried out by alcohol dehydrogenase and aldehyde dehydrogenase, respectively, completing the conversion pathway. researchgate.net

Microbial Biosynthesis Pathways

Microorganisms utilize distinct pathways for the synthesis of this compound, often incorporating it into larger, complex molecules.

Production by Yeasts (e.g., Rhodotorula babjevae) as Glycolipid Components

Certain oleaginous yeasts, such as Rhodotorula babjevae, are known to secrete extracellular glycolipids. researchgate.netacs.orgnih.gov These glycolipids, a class of biosurfactants known as polyol esters of fatty acids (PEFAs), are composed of a polyol head group (like D-arabitol or D-mannitol) linked to a hydroxy fatty acid. researchgate.netresearchgate.net Analysis has identified (R)-3-hydroxystearate as one of the key fatty acid components of these secreted glycolipids, alongside (R)-3-hydroxymyristate and (R)-3-hydroxypalmitate. acs.orgnih.gov The yeast produces these compounds without the need for a hydrophobic substrate inducer in the culture medium. acs.orgnih.gov

**Table 2: Components of Glycolipids from *Rhodotorula babjevae***

| Component Class | Specific Molecules Identified | References |

|---|---|---|

| Hydroxy Fatty Acids | (R)-3-hydroxymyristate, (R)-3-hydroxypalmitate, (R)-3-hydroxystearate | acs.org, nih.gov |

| Polyols | D-arabitol, D-mannitol | acs.org, nih.gov |

Role in Gram-Negative Bacterial Lipopolysaccharide (LPS) Synthesis

In Gram-negative bacteria, 3-hydroxy fatty acids are fundamental structural components of the outer membrane's lipopolysaccharide (LPS), also known as endotoxin. nih.govmdpi.com Specifically, these fatty acids are found in the lipid A portion of LPS, which anchors the molecule to the bacterial membrane. mdpi.comresearchgate.net The lipid A typically consists of a diglucosamine backbone acylated with primary 3-hydroxy fatty acids. mdpi.comresearchgate.net this compound (or β-hydroxystearic acid) has been identified as a major fatty acid component in the LPS of certain species, such as Helicobacter pylori. asm.org Its presence is crucial for the structural integrity of the bacterial outer membrane. mdpi.com

Enzymatic Hydroxylation of Unsaturated Fatty Acids (e.g., Oleate (B1233923) Hydratases)

Another microbial pathway for producing hydroxy fatty acids involves the direct hydration of unsaturated fatty acids. Enzymes known as oleate hydratases (EC 4.2.1.53) catalyze the addition of a water molecule across a double bond of an unsaturated fatty acid. google.comnih.gov For example, oleate hydratase acts on oleic acid, an 18-carbon monounsaturated fatty acid, to produce (R)-10-hydroxystearic acid. nih.govresearchgate.netfrontiersin.org This enzymatic reaction requires a flavin adenosine (B11128) dinucleotide (FAD) cofactor. nih.govmdpi.com It is important to note that this specific enzymatic pathway synthesizes the 10-hydroxy isomer, not the 3-hydroxy isomer of stearic acid. nih.govresearchgate.net

Plant Biosynthesis and Conjugation

In the plant kingdom, this compound is synthesized and utilized as a building block for complex esterified molecules rather than for storage polymers like PHAs. Its biosynthesis is tied to the fundamental pathways of fatty acid metabolism, providing precursors for specialized secondary metabolites.

A notable example of this compound's role in plant biochemistry is its incorporation into the complex triterpenoid (B12794562) ester, lupeol-3-(3'R-hydroxy)-stearate. This compound has been identified as a major constituent in the Mexican medicinal plant Pentalinon andrieuxii. researchgate.netnih.gov

Detailed biosynthetic studies using 13CO2 pulse-chase experiments have elucidated the origins of this molecule. researchgate.netacs.org These investigations revealed that the this compound moiety is derived from the sequential condensation of acetyl-CoA units, a process analogous to the polyketide synthesis pathway. researchgate.net This is distinct from the triterpenoid (lupeol) portion, which is formed via the mevalonate (B85504) pathway, also originating from acetyl-CoA. nih.gov The research confirms that both the complex terpene and the long-chain hydroxy fatty acid are synthesized de novo within the plant and subsequently esterified to form the final natural product.

Table 2: Research Findings on the Biosynthesis of Lupeol-3-(3'R-hydroxy)-stearate

| Component | Biosynthetic Precursor | Pathway | Key Finding |

|---|---|---|---|

| Lupeol Moiety | Acetyl-CoA | Mevalonate Pathway | Isotope labeling confirmed the classic triterpene synthesis route from isoprene (B109036) units. researchgate.netnih.gov |

| This compound Moiety | Acetyl-CoA | Polyketide-like Synthesis | 13C labeling patterns showed the direct incorporation of acetate (B1210297) building blocks to form the fatty acid chain. researchgate.netnih.gov |

Interconnections with Fatty Acid Elongation and de novo Lipogenesis Pathways

The metabolism of this compound is fundamentally interconnected with the core cellular machinery of lipid synthesis, specifically fatty acid elongation and de novo lipogenesis.

Fatty acid elongation is a cyclical process that extends the carbon chain of a fatty acid, typically by two carbons per cycle. This process is essential for producing very-long-chain fatty acids from shorter precursors like palmitate (C16:0). nih.gov The elongation cycle consists of four key reactions:

Condensation: An acyl-CoA (e.g., palmitoyl-CoA) condenses with malonyl-CoA.

Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA.

Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer.

In the elongation of a 16-carbon chain to an 18-carbon chain, this compound (as 3-hydroxystearoyl-CoA) is a direct intermediate. nih.govresearchgate.net It is formed in the second step of the cycle from the reduction of 3-ketostearoyl-CoA. researchgate.net

De novo lipogenesis is the synthesis of fatty acids from non-lipid precursors, such as glucose. nih.gov This pathway is critical for producing the basic building blocks of lipids. Recent research has highlighted that de novo lipogenesis also gives rise to novel classes of signaling lipids, including branched fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govdiabetesjournals.org One prominent family within this class is the palmitic acid esters of hydroxystearic acids (PAHSAs), where a molecule of palmitic acid is esterified to a molecule of hydroxystearic acid. nih.gov The biosynthesis of PAHSAs, which have been identified as having anti-inflammatory and anti-diabetic properties, directly links the de novo synthesis of both palmitate and hydroxystearate, underscoring a sophisticated regulatory and signaling role for this compound that extends beyond simple metabolism. diabetesjournals.orgnih.gov

Table 3: Intermediates in the Fatty Acid Elongation Cycle (C16 to C18)

| Step | Substrate | Enzyme Class | Product |

|---|---|---|---|

| 1. Condensation | Palmitoyl-CoA (C16) + Malonyl-CoA | 3-Ketoacyl Synthase | 3-Ketostearoyl-CoA (C18) |

| 2. Reduction | 3-Ketostearoyl-CoA | 3-Ketoacyl Reductase | 3-Hydroxystearoyl-CoA nih.govresearchgate.net |

| 3. Dehydration | 3-Hydroxystearoyl-CoA | 3-Hydroxyacyl Dehydratase | trans-2,3-Enoyl-stearoyl-CoA |

| 4. Reduction | trans-2,3-Enoyl-stearoyl-CoA | Enoyl Reductase | Stearoyl-CoA (C18) |

Enzymology and Reaction Mechanisms Involving 3 Hydroxystearate

Characterization of Enzymes Catalyzing 3-Hydroxystearate Metabolism

The breakdown and synthesis of this compound are catalyzed by specific enzymes, each with a distinct role in the metabolic pathway.

The Cytochrome P450 family 4 (CYP4) of enzymes, particularly the CYP4F subfamily, is involved in the omega (ω)-hydroxylation of fatty acids. researchgate.net In human liver microsomes, this compound is converted to its omega-hydroxylated metabolite, 3,18-dihydroxystearate. nih.govresearchgate.net This reaction is a key step in a proposed pathway for the formation of long-chain 3-hydroxydicarboxylic acids (3-OHDCAs), which may be important in pathological states where there is increased fatty acid mobilization or impaired mitochondrial beta-oxidation. nih.govresearchgate.net

Studies using reconstituted human CYP4F enzymes have identified CYP4F11 as the primary catalyst for the ω-hydroxylation of this compound. nih.gov CYP4F2 also demonstrates this activity, but to a lesser extent, while other tested isoforms like CYP4F3b, CYP4F12, and CYP4A11 show negligible activity toward this substrate. nih.govresearchgate.netnih.gov Inhibition studies with polyspecific CYP4F antibodies significantly reduce the microsomal ω-hydroxylation of this compound by as much as 68%, confirming the central role of this subfamily in its metabolism. nih.gov

L-3-hydroxyacyl-CoA dehydrogenases are a class of NAD+-dependent oxidoreductases that catalyze the third step in mitochondrial fatty acid beta-oxidation. wikipedia.orgebi.ac.uk Their primary function is to convert L-3-hydroxyacyl-CoA esters into their corresponding 3-ketoacyl-CoA derivatives. wikipedia.orgebi.ac.uk In the context of this compound, the enzyme acts on its activated form, 3-hydroxystearoyl-CoA.

This enzymatic reaction is critical for the breakdown of long-chain fatty acids. nih.gov Inherited deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) can lead to the accumulation of long-chain 3-hydroxy fatty acids, including this compound, in the plasma. nih.gov The enzyme specifically oxidizes the L-isomer of the 3-hydroxyacyl-CoA substrate. nih.gov Human brain short-chain L-3-hydroxyacyl-CoA dehydrogenase, for example, catalyzes the reversible oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs but does not act on the D-isomers. nih.gov

Fatty acid hydratases are enzymes that catalyze the addition of water to the double bonds of unsaturated fatty acids to produce hydroxy fatty acids. nih.govd-nb.info These enzymes are primarily involved in the synthesis of specific positional isomers of hydroxystearic acid, rather than the direct metabolism of this compound.

For instance, oleate (B1233923) hydratases, a well-studied type of fatty acid hydratase, convert oleic acid into 10-hydroxystearic acid. d-nb.infomdpi.comresearchgate.net This reaction is highly regioselective and stereospecific. d-nb.info While these enzymes are crucial for producing certain hydroxy fatty acids, their known mechanism involves the hydration of an unsaturated precursor and not the metabolic conversion of an already hydroxylated fatty acid like this compound. nih.govmdpi.com

Ketoacyl reductases are essential enzymes in the fatty acid elongation cycle, which takes place in the endoplasmic reticulum. nih.gov This pathway systematically adds two-carbon units to a growing fatty acid chain. nih.govuniprot.org Ketoacyl reductase catalyzes the second step of this four-reaction cycle: the reduction of a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. uniprot.orgresearchgate.net

Fatty Acid Hydratases

Kinetic Studies of Enzymatic Reactions

Enzyme kinetics provides a quantitative measure of an enzyme's efficiency and its affinity for a substrate. wikipedia.org For the metabolism of this compound, kinetic parameters have been determined for the key ω-hydroxylation reaction catalyzed by CYP4F enzymes.

Studies using human liver microsomes have established the Michaelis-Menten kinetic parameters for the conversion of this compound to 3,18-dihydroxystearate. nih.gov When the reaction was catalyzed by the reconstituted CYP4F11 enzyme, the kinetic values were similar to those observed in native microsomes, reinforcing its role as the principal catalyst. nih.gov

Table 1: Kinetic Parameters for this compound ω-Hydroxylation

| Enzyme Source | Km (μM) | Vmax (min-1) | Reference |

|---|---|---|---|

| Human Liver Microsomes | 55 | 8.33 | nih.gov |

| Reconstituted CYP4F11 | 53.5 | 13.9 | nih.gov |

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The low Km values suggest a high affinity of the microsomal enzymes and CYP4F11 for this compound. nih.gov

Stereochemical Aspects of Enzymatic Synthesis and Degradation

Enzymatic reactions are often highly stereospecific, meaning they selectively produce or act upon a specific stereoisomer of a molecule.

The degradation of this compound via the beta-oxidation pathway is stereospecific. L-3-hydroxyacyl-CoA dehydrogenases specifically catalyze the oxidation of the L-isomer (or (S)-isomer) of 3-hydroxyacyl-CoA substrates. wikipedia.orgnih.gov This ensures that only one enantiomer is processed through this catabolic pathway.

Similarly, the synthesis of hydroxy fatty acids is stereochemically controlled. The ketoacyl reductases involved in fatty acid elongation produce the L-3-hydroxyacyl-CoA intermediate. nih.govuniprot.org In contrast, fatty acid hydratases that synthesize other isomers of hydroxystearic acid also exhibit high stereospecificity. For example, oleate hydratase produces (R)-10-hydroxystearic acid from oleic acid. researchgate.netmdpi.com Biochemical analyses of the synthesis and degradation of related hydroxy fatty acid esters, such as palmitic acid esters of 9-hydroxystearic acid (9-PAHSA), further highlight the importance of stereochemistry. sci-hub.boxnih.gov Studies have shown that biological systems favor the production of one stereoisomer (R-9-PAHSA), while degradative enzymes selectively hydrolyze the other (S-9-PAHSA). sci-hub.boxnih.govacs.org This demonstrates a common principle where the stereochemical configuration of a molecule dictates its metabolic fate.

Analytical Methodologies for 3 Hydroxystearate Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS), often coupled with chromatographic separation, is a cornerstone in 3-hydroxystearate analysis due to its high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com For analysis, this compound typically requires derivatization to increase its volatility. A common method involves converting it into its trimethylsilyl (B98337) (TMS) ester derivative. researchgate.net

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the effective separation of complex mixtures and the identification and quantification of individual components. thermofisher.com In the context of this compound, GC-MS can be used to analyze its presence in various samples, including those from human liver microsomes. researchgate.net The technique is valuable for both qualitative identification, based on the mass spectrum and retention time, and quantitative analysis. researchgate.netresearchgate.netnih.gov For instance, the analysis of the TMS ester derivative of 3,18-dihydroxystearate, a metabolite of this compound, shows a distinct peak in the gas chromatogram with a specific mass spectrum that confirms its structure. researchgate.net

Quantitative methods often employ selected ion monitoring (SIM), where the mass spectrometer is set to detect specific fragment ions characteristic of the analyte, enhancing sensitivity and selectivity. uni-muenchen.de

Table 1: GC-MS applications in 3-hydroxy fatty acid analysis

| Application | Sample Type | Key Findings |

| Metabolite Identification | Human liver microsomes | Identification of ω-hydroxylated metabolite of this compound. researchgate.net |

| Quantitative Analysis | Cell extracts | Development of a sensitive and reproducible method for 9- and 10-hydroxystearic acids. researchgate.netnih.gov |

| Clinical Diagnosis | Serum, plasma | Measurement of 3-hydroxy fatty acids for diagnosing fatty acid oxidation disorders. nih.gov |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Profiling

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the direct analysis of hydroxy fatty acids, including this compound, in complex biological samples without the need for derivatization. semanticscholar.orgdntb.gov.ua This technique is particularly advantageous for comprehensive profiling studies, enabling the simultaneous determination of a wide range of fatty acids. semanticscholar.orgresearchgate.net

LC-HRMS provides high mass accuracy, which aids in the confident identification of compounds and the exploration of previously unknown isomers. dntb.gov.uanih.govmdpi.com For example, LC-HRMS has been successfully applied to identify various regio-isomers of hydroxystearic acid in samples like royal jelly and milk. dntb.gov.uanih.govmdpi.com The method's ability to handle complex matrices and provide detailed structural information makes it invaluable for lipidomics research. researchgate.net A typical LC-HRMS method involves a relatively short run time, often around 10 minutes, making it suitable for high-throughput analysis. semanticscholar.orgdntb.gov.ua

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a critical technique for the detailed structural elucidation of molecules like this compound. wikipedia.org In MS/MS, ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.org This process provides a wealth of structural information, including the location of functional groups. mdpi.com

For hydroxy fatty acids, MS/MS can help determine the position of the hydroxyl group along the fatty acid chain. acs.org While collision-induced dissociation (CID) is a common fragmentation method, it may not always provide sufficient information to distinguish between positional isomers. mdpi.combiorxiv.org More advanced techniques, such as electron-activated dissociation (EAD), can generate fragment ions specific to the hydroxyl position, aiding in unambiguous identification. biorxiv.org The fragmentation patterns observed in the MS/MS spectra are unique to the structure of the molecule, making this a powerful tool for distinguishing between isomers. nih.gov

Stable Isotope Dilution Methods

Stable isotope dilution analysis (SIDA) is a highly accurate and precise quantitative technique that is often coupled with GC-MS or LC-MS. capes.gov.brnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) to the sample as an internal standard. capes.gov.brnih.gov

Because the labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample preparation, extraction, and analysis, correcting for any losses that may occur. capes.gov.brnih.gov The ratio of the signal from the natural analyte to the labeled standard is used for quantification. lipidmaps.org This approach has been successfully used to measure the concentrations of various 3-hydroxy fatty acids in biological fluids like serum and plasma with high accuracy and precision. capes.gov.brnih.gov For instance, a stable isotope dilution GC-MS method was developed for the quantification of 3-hydroxyglutaric acid and related metabolites in body fluids. oregonstate.educore.ac.uk

Table 2: Median concentrations of 3-hydroxy fatty acids in healthy subjects using stable isotope dilution GC-MS capes.gov.brnih.gov

| 3-Hydroxy Fatty Acid | Median Concentration (μmol/L) | Range (μmol/L) |

| 3-OH-C6 | 0.8 | 0.3–2.2 |

| 3-OH-C8 | 0.4 | 0.2–1.0 |

| 3-OH-C10 | 0.3 | 0.2–0.6 |

| 3-OH-C12 | 0.3 | 0.2–0.6 |

| 3-OH-C14 | 0.2 | 0.0–0.4 |

| 3-OH-C16 | 0.2 | 0.0–0.5 |

Chiral Separation Techniques Coupled with GC-MS

This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms called enantiomers (R and S forms). Chiral separation techniques are necessary to separate and quantify these individual enantiomers. Gas chromatography using a chiral stationary phase (CSP) is a common method for this purpose. uni-muenchen.deazom.com

The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation. uni-muenchen.deazom.com This separation can be coupled with mass spectrometry (GC-MS) for unambiguous identification and quantification of each enantiomer. uni-muenchen.deazom.com The ability to distinguish between enantiomers is crucial as they can have different biological activities. The development of various synthetic chiral stationary phases has significantly advanced the field of chiral GC. azom.com Comprehensive chiral methods using both GC-MS/MS and LC-MS/MS have been developed for the analysis of other chiral molecules, demonstrating the power of these combined techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthesis Studies

Nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of molecules. wikipedia.org It is particularly valuable in biosynthetic studies for tracing the metabolic pathways leading to the formation of compounds like this compound. nih.gov

By using substrates labeled with stable isotopes, such as ¹³C, researchers can follow the incorporation of these isotopes into the final product. The position of the labeled atoms in the molecule can be determined by analyzing the ¹³C-NMR spectrum, providing insights into the enzymatic reactions and metabolic routes involved. nih.gov For example, ¹³C-NMR studies have been used to investigate the biosynthesis of poly(3-hydroxyalkanoates) in bacteria, confirming the role of pathways like beta-oxidation and de novo fatty acid biosynthesis. nih.gov While NMR is a premier tool for structural determination, its application can sometimes be challenging, requiring careful data interpretation. researchgate.net

Isotopologue Profiling for Pathway Elucidation

Isotopologue profiling is a powerful analytical technique utilized to trace the metabolic fate of atoms through biosynthetic pathways. This methodology involves the introduction of stable isotopes (e.g., ¹³C) into a biological system and subsequently tracking their incorporation into metabolites of interest. By analyzing the distribution of these isotopes, or the resulting isotopologue patterns, researchers can deduce the precursor molecules and the specific enzymatic reactions involved in the synthesis of a target compound.

In the study of this compound and its derivatives, isotopologue profiling has been instrumental in elucidating their biosynthetic origins. A notable example is the investigation into the formation of lupeol-3-(3'R-hydroxy)-stearate in the medicinal plant Pentalinon andrieuxii. researchgate.net Researchers employed ¹³CO₂ pulse-chase experiments to introduce a carbon-13 label into the plant's metabolic system. researchgate.net

Detailed Research Findings

The analysis, primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, revealed the specific incorporation of ¹³C into the lupeol-3-(3'R-hydroxy)-stearate molecule. The detection of ¹³C₂-isotopologues within the 3'-hydroxystearate moiety provided direct evidence for its precursor. researchgate.net An isotopologue is a molecule that differs only in its isotopic composition. The presence of pairs of adjacent ¹³C atoms (¹³C₂-isotopologues) indicated that the building block for the fatty acid chain was [¹³C₂]acetyl-CoA. researchgate.net

The study successfully identified and assigned multiple ¹³C₂-isotopologue pairs within both the triterpenoid (B12794562) (lupeol) and the 3'-hydroxystearate portions of the molecule. researchgate.net This comprehensive analysis confirmed that acetyl-CoA serves as the fundamental precursor for the fatty acid component. researchgate.net

The table below summarizes the key findings from the isotopologue profiling of lupeol-3-(3'R-hydroxy)-stearate.

This level of detail, afforded by isotopologue profiling, is crucial for understanding the intricate metabolic networks that lead to the production of complex natural products containing this compound. The ability to distinguish between different biosynthetic routes and to identify the primary building blocks is a significant advantage of this technique in metabolic research.

Biological Roles and Functional Implications in Research Models

Role in Cellular Lipid Homeostasis

The endoplasmic reticulum (ER) is a central hub for protein and lipid synthesis, and its proper function is crucial for maintaining cellular homeostasis. elifesciences.orgresearchgate.net The Unfolded Protein Response of the ER (UPRER) is a signaling network that responds to both protein misfolding and imbalances in membrane lipids. elifesciences.orgresearchgate.net

Endoplasmic Reticulum (ER) Stress Response Modulation

Recent research using the nematode Caenorhabditis elegans has shed light on the intricate connection between lipid metabolism and the ER stress response. A study identified the gene let-767, a putative hydroxysteroid dehydrogenase, as essential for both lipid and ER protein homeostasis. elifesciences.orgbiorxiv.org Knockdown of let-767 disrupts lipid storage, alters ER structure, and critically, inhibits the induction of the UPRER. elifesciences.orgbiorxiv.org

The let-767 gene is involved in a fatty acid elongation pathway where it is predicted to convert 3-oxoacyl-CoA to 3-hydroxyacyl-CoA. researchgate.netnih.gov In experiments where the UPRER was induced, the addition of 3-oxostearic acid, the metabolite upstream of the LET-767 enzyme's action, was found to reduce the UPRER signal. researchgate.netbiorxiv.orgbiorxiv.org Conversely, the downstream metabolites, including 3-hydroxystearic acid and stearic acid, did not suppress the UPRER induction. researchgate.netbiorxiv.orgbiorxiv.org This suggests that the accumulation of an upstream metabolite, rather than the absence of 3-hydroxystearic acid itself, is responsible for impairing the ER stress response. researchgate.netbiorxiv.orgbiorxiv.org These findings highlight a novel mechanism where a specific imbalance in fatty acid metabolism can directly impact a cell's ability to cope with protein-induced stress. biorxiv.orgbiorxiv.org

Contributions to Microbial Physiology and Ecology

3-Hydroxy fatty acids are significant components of the cellular structures of various microorganisms and play crucial roles in their adaptation to environmental challenges, their interactions with other organisms, and their pathogenic potential.

Adaptation of Bacterial Membranes to Environmental Stressors (Temperature, pH)

Gram-negative bacteria, in particular, utilize 3-OH FAs as key components of their outer membranes. nih.govfrontiersin.orgnih.gov These bacteria can adjust the composition of their membrane lipids, including 3-OH FAs, to maintain optimal membrane fluidity in a process known as "homeoviscous adaptation". nih.govfrontiersin.org This adaptation is critical for survival in fluctuating environmental conditions. nih.govfrontiersin.org

Studies on soil bacteria from the phylum Bacteroidetes have shown that 3-OH FAs are involved in the adaptation of their membranes to temperature changes. nih.govnih.gov A common mechanism observed is a significant increase in the ratio of anteiso to iso or normal 3-OH FAs at lower temperatures. nih.govnih.gov This alteration in the branching of the fatty acid chains helps to maintain membrane fluidity in the cold. In contrast, a consistent adaptation mechanism to pH changes involving 3-OH FAs was not observed across the studied strains, suggesting a more complex or species-specific response to pH stress. nih.govnih.gov The relationship between the relative abundance of different 3-OH FAs and environmental factors like temperature and pH has led to their proposed use as paleo-proxies to reconstruct past environmental conditions. nih.govnih.govcopernicus.org

Constituent of Bacterial Lipopolysaccharides (LPS) as a Research Marker

3-Hydroxy fatty acids are integral structural components of lipopolysaccharide (LPS), a major molecule in the outer membrane of most Gram-negative bacteria. nih.govmdpi.comnih.gov LPS, also known as endotoxin, is composed of three parts: lipid A, a core oligosaccharide, and an O-antigen. nih.govnih.gov The lipid A portion, which is responsible for the toxic effects of LPS, is a phosphorylated glucosamine (B1671600) disaccharide acylated with several fatty acids, prominently including 3-hydroxy fatty acids. nih.govmdpi.com For instance, the lipid A of Escherichia coli contains R-3-hydroxymyristate. nih.gov

The presence of 3-OH FAs, particularly (S)-3-hydroxy fatty acids, in a sample is often used as a marker for the presence of Gram-negative bacteria and their endotoxins. researchgate.net For example, composition analysis of the LPS from Liberibacter crescens identified β-hydroxymyristic acid, β-hydroxypalmitic acid, and β-hydroxystearic acid as major fatty acid components. mdpi.com This makes the detection and quantification of 3-OH FAs a valuable tool in clinical diagnostics and environmental microbiology.

Antifungal Activities of 3-Hydroxy Fatty Acids from Lactic Acid Bacteria

Certain species of lactic acid bacteria (LAB) are known to produce 3-hydroxy fatty acids that exhibit significant antifungal properties. nih.govresearchgate.netasm.org For example, Lactobacillus plantarum MiLAB 14 produces several 3-OH-FAs, including 3-(R)-hydroxydecanoic acid, 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid. nih.govresearchgate.netasm.org These compounds have been shown to be effective against a range of molds and yeasts, with minimum inhibitory concentrations (MICs) typically falling between 10 and 100 μg/ml. nih.govresearchgate.netasm.org

The proposed mechanism for the antifungal action of these 3-OH-FAs involves their interaction with the fungal cell membrane. nih.govasm.orgnih.gov Their structure allows them to insert into the lipid bilayer of the fungal membrane, which leads to increased permeability. nih.govasm.org This disruption of the membrane integrity results in the leakage of essential intracellular components like electrolytes and proteins, ultimately causing the death of the fungal cell. nih.govasm.org The antifungal activity of these fatty acids is influenced by their structure, with unsaturated monohydroxy fatty acids often showing potent activity. nih.gov

Table 1: Antifungal Activity of 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|---|

| 3-(R)-hydroxydecanoic acid | Various molds and yeasts | 10 - 100 |

| 3-hydroxy-5-cis-dodecenoic acid | Various molds and yeasts | 10 - 100 |

| 3-(R)-hydroxydodecanoic acid | Various molds and yeasts | 10 - 100 |

Source: nih.govresearchgate.netasm.org

Interactions in Microbial Pathogenesis Models (e.g., Cryptococcus-Amoeba)

In the environment, the pathogenic fungus Cryptococcus neoformans interacts with predators like amoebae. frontiersin.orgplos.org To survive, Cryptococcus has developed various defense mechanisms, and recent research suggests that 3-hydroxy fatty acids play a significant role in this interaction. frontiersin.orgnih.gov

Studies have shown that C. neoformans strains that produce and secrete 3-hydroxy fatty acids are more resistant to phagocytosis by amoebae. frontiersin.org When these protective fatty acids are added to the culture medium of non-producing strains, they also become more resistant to amoebal predation. frontiersin.org Conversely, inhibiting the production of these fatty acids makes the producing strains more susceptible. frontiersin.org

The protective mechanism of these 3-hydroxy fatty acids appears to be multifaceted. They may act as anti-phagocytic molecules by impairing the ability of amoebae to internalize the fungal cells. nih.gov One proposed mechanism is the suppression of an amoebal protein similar to fetuin A, which may be important for enhancing phagocytosis. nih.govnih.gov Furthermore, cryptococcal cells that produce 3-hydroxy fatty acids are more resistant to the effects of amoebapore, a hydrolytic enzyme used by amoebae to kill microbes. nih.govresearchgate.net These findings suggest that 3-hydroxy fatty acids are important virulence factors that help Cryptococcus to evade predation in the environment, which may have contributed to its evolution as a successful pathogen in mammalian hosts. frontiersin.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Hydroxystearate |

| 3-hydroxy fatty acid (3-OH-FA) |

| 3-oxostearic acid |

| Stearic acid |

| 3-oxoacyl-CoA |

| 3-hydroxyacyl-CoA |

| R-3-hydroxymyristate |

| β-hydroxymyristic acid |

| β-hydroxypalmitic acid |

| β-hydroxystearic acid |

| 3-(R)-hydroxydecanoic acid |

| 3-hydroxy-5-cis-dodecenoic acid |

| 3-(R)-hydroxydodecanoic acid |

| 3-(R)-hydroxytetradecanoic acid |

| 3-hydroxy C9:0 |

| Fetuin A |

Interactions with Cellular Receptors in Research Contexts (e.g., G Protein-Coupled Receptor 84 (GPR84))

The G protein-coupled receptor 84 (GPR84) is recognized as a proinflammatory receptor that is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14. uniprot.org Research has demonstrated that hydroxylated MCFAs, including those with a hydroxyl group at the 3-position, can activate GPR84 with greater potency than their non-hydroxylated counterparts. researchgate.net GPR84 is primarily expressed in immune cells such as macrophages, neutrophils, and microglia, and its activation leads to proinflammatory responses, including cytokine secretion, chemotaxis, and phagocytosis. uniprot.orgresearchgate.net

Studies focusing on ligand-receptor interactions have provided insights into how molecules like this compound might engage with GPR84. The carboxylic acid group of the fatty acid is considered crucial for binding to the receptor. researchgate.net Homology modeling and mutagenesis studies have suggested that the fatty acid's carboxylate group forms hydrogen-bond interactions with specific amino acid residues within the GPR84 binding cleft, such as Tyr69, Asn104, and Asn357. researchgate.net Another residue, Arginine172, located in the second extracellular loop, is also implicated in the action of certain fatty acid agonists, possibly playing a role in the initial recognition of the ligand. researchgate.netresearchgate.net

The activation of GPR84 initiates downstream signaling cascades. In immune cells, this includes the activation of signaling mediators like AKT, ERK, and NF-kappa-B, which are central to inflammatory processes. uniprot.org In neutrophils, GPR84 activation promotes chemotaxis, the production of reactive oxygen species (ROS), and degranulation through the LYN-AKT/ERK pathway. uniprot.org The complexity of GPR84 pharmacology is highlighted by the concept of biased signaling, where different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream pathways. researchgate.netnih.gov For instance, some agonists might primarily trigger G protein-dependent pathways, while others could favor β-arrestin recruitment, although the role of β-arrestin in GPR84 signaling is still under investigation. researchgate.netnih.gov

Table 1: Research Findings on GPR84 Interaction

| Research Finding | Implication for this compound | Source |

|---|---|---|

| Medium-chain fatty acids (C9-C14) are endogenous agonists for GPR84. | As a hydroxylated long-chain fatty acid, its potential interaction is of research interest, especially in the context of receptor promiscuity or specific binding sites for longer chains. | uniprot.org |

| Hydroxylation at the 2- or 3-position can increase the potency of MCFA agonists. | Suggests that the 3-hydroxy group on the stearic acid backbone could be a key feature for potent GPR84 activation. | researchgate.net |

| The carboxylic acid group of the fatty acid is critical for binding to GPR84. | The carboxylate of this compound is likely essential for its interaction with the receptor's binding pocket. | researchgate.net |

| GPR84 activation in immune cells stimulates proinflammatory responses via AKT, ERK, and NF-kappa-B signaling. | If this compound activates GPR84, it could play a role in modulating immune and inflammatory responses in research models. | uniprot.orgresearchgate.net |

Presence and Role in Complex Biological Mixtures (e.g., Milk Lipidome)

This compound is found within complex biological lipid mixtures, most notably in milk. The lipidome of milk is a highly complex matrix containing a diverse array of lipid species that serve both nutritional and bioactive functions for the neonate. nih.govdntb.gov.ua Among these are various hydroxy fatty acids.

Analyses of dairy products have confirmed the presence of 3-hydroxy fatty acids (3-OH-FAs), often in higher concentrations than their 2-hydroxy counterparts. researchgate.net Specifically, 3-hydroxystearic acid (3HSA) has been identified and quantified in cow's milk. researchgate.net Its presence in milk suggests a potential dietary source for this compound in humans and other mammals. researchgate.netmdpi.com While the precise biological role of this compound derived from milk is an area of ongoing research, the presence of other bioactive lipids in milk, such as fatty acid esters of hydroxy fatty acids (FAHFAs), points to the functional significance of these molecules. nih.govunits.it For example, 5-palmitic acid ester of hydroxystearic acid (5-PAHSA), an anti-inflammatory lipid, has been identified in human breast milk, where it is stored in the form of triacylglycerol estolides. nih.govresearchgate.net

The mode of delivery at birth may influence the lipid profile of early milk (colostrum). One study found that colostrum from mothers who had a vaginal delivery had exceptionally high levels of 5-PAHSA compared to those who had a Caesarean section, suggesting a role in preventing intestinal inflammation in newborns. nih.gov While this finding is not specific to this compound, it underscores the principle that hydroxystearic acids and their derivatives are important, dynamically regulated components of the milk lipidome with potential physiological roles.

Table 2: Concentration of 3-Hydroxystearic Acid in Cow's Milk

| Sample | Concentration of 3-Hydroxystearic Acid (µg/mL) | Source |

|---|

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3,16-dihydroxypalmitate |

| 3,18-dihydroxystearate |

| 3-hydroxydecanoic acid |

| 3-hydroxyoctanoic acid |

| 3-Hydroxypalmitate (B1262271) |

| This compound |

| 5-palmitic acid ester of hydroxystearic acid (5-PAHSA) |

| Arginine |

| Asn104 |

| Asn357 |

| Decanoic acid |

| G protein-Coupled Receptor 84 (GPR84) |

| Stearic acid |

Synthetic Chemistry and Derivatization Strategies in 3 Hydroxystearate Research

Asymmetric Synthesis Methodologies

Asymmetric synthesis is paramount in producing specific stereoisomers of 3-hydroxystearate, as the biological activity of hydroxy fatty acids is often dependent on their absolute configuration. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-hydroxy fatty acids, offering a convenient and general methodology. mdpi.comnih.gov A key strategy involves the enantioselective organocatalytic synthesis of terminal epoxides from long-chain aldehydes. mdpi.comnih.govresearchgate.netresearchgate.net This approach typically uses an imidazolidinone catalyst, such as MacMillan's third-generation organocatalyst, to induce chirality and ensure high enantiomeric purity in the resulting epoxide. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Chiral Epoxide Formation : A long-chain aldehyde, such as pentadecanal, undergoes organocatalytic α-chlorination. nih.gov This is followed by a reduction and subsequent treatment with a base (e.g., KOH) to form the chiral terminal epoxide. mdpi.comnih.gov

Ring Opening : The epoxide ring is then opened by a nucleophilic attack. For the synthesis of 3-hydroxy fatty acids, vinylmagnesium bromide is often used as the vinyl source. mdpi.comnih.govresearchgate.netacs.org

Oxidative Cleavage : The resulting alkene is subjected to ozonolysis, followed by an oxidation step (e.g., Pinnick oxidation) to yield the final 3-hydroxy fatty acid. mdpi.comresearchgate.net

This methodology provides a versatile platform for generating various 3-hydroxy fatty acids with high enantiomeric purity. mdpi.com

Table 1: Key Steps in Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids

| Step | Description | Key Reagents and Catalysts |

|---|---|---|

| 1. α-Chlorination | Asymmetric chlorination of a long-chain aldehyde. | (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) (organocatalyst), 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one (chlorinating agent). nih.gov |

| 2. Epoxide Formation | Reduction of the α-chloro aldehyde followed by intramolecular cyclization. | NaBH₄ (reductant), KOH (base). mdpi.comnih.gov |

| 3. Ring Opening | Nucleophilic opening of the chiral epoxide. | Vinylmagnesium bromide, CuI. mdpi.comnih.gov |

| 4. Ozonolysis | Cleavage of the carbon-carbon double bond. | O₃, CH₂Cl₂/pyridine. mdpi.com |

| 5. Oxidation | Oxidation of the intermediate aldehyde to a carboxylic acid. | NaClO₂, NaH₂PO₄, 2-methyl-2-butene (B146552) (Pinnick oxidation conditions). researchgate.netnih.gov |

This table provides a generalized overview of the organocatalytic approach to synthesizing 3-hydroxy fatty acids.

The production of specific enantiomers (e.g., (R)- or (S)-3-hydroxystearate) is critical, as biological systems often exhibit stereoselectivity. nih.gov Enzyme-mediated production of hydroxy fatty acids is known to be stereospecific, yielding enantiopure lipids, whereas chemical oxidation often results in racemic mixtures. nih.gov

Organocatalytic methods are inherently designed for stereoselective synthesis. The use of chiral organocatalysts like MacMillan's imidazolidinone ensures the formation of epoxides with high enantiomeric excess (ee), which is then carried through to the final 3-hydroxy fatty acid product. mdpi.comresearchgate.net Enantiomeric excesses of 90-95% have been reported for this type of synthesis. researchgate.net

Other strategies for enantioselective preparation include:

Sharpless Asymmetric Dihydroxylation : This method has been successfully used to produce (R)-3-hydroxydodecanoic acid, demonstrating its applicability for creating the desired (R)-stereochemistry in 3-hydroxy fatty acids. researchgate.net

Chiral Auxiliaries : The use of chiral auxiliaries, such as Braun's chiral auxiliary, (R)-(+)-2-acetoxy-1,2,2-triphenylethanol, has been explored for the stereoselective synthesis of 3-hydroxy-methyl-icosanoate through a magnesium-mediated aldol (B89426) reaction. unit.no

Ring Opening of Chiral Epoxides : Another approach involves the ring opening of pre-synthesized chiral epoxides. For example, chiral 2-(2-benzyloxyethyl)-oxirane can be opened by a long-chain alkylmagnesium bromide to eventually yield 3-hydroxy fatty acids. researchgate.netnih.gov

Table 2: Examples of Stereoselective Synthesis Methods for Hydroxy Fatty Acids

| Method | Target Compound Class | Key Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Organocatalysis | Saturated and Unsaturated Hydroxy Fatty Acids | MacMillan's third-generation imidazolidinone catalyst for chiral epoxide formation. researchgate.net | Up to 93% ee acs.org |

| Sharpless Dihydroxylation | (R)-3-hydroxydodecanoic acid | Asymmetric dihydroxylation to create the (R)-stereocenter. researchgate.net | Not specified in abstract |

| Chiral Auxiliary | 3-hydroxy-methyl-icosanoate | Braun's chiral auxiliary in a magnesium-mediated aldol reaction. unit.no | Acceptable ee (specific value not stated) unit.no |

| Microbial Hydration | 10(R)-hydroxystearic acid | Stereoselective hydration of oleic acid by Pseudomonas species. asm.org | Optically pure asm.org |

This table highlights different approaches to achieve stereocontrol in the synthesis of hydroxy fatty acids.

Organocatalysis-Based Approaches

Enzymatic Synthesis of this compound and Derivatives

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, operating under mild conditions and often with high regio- and enantioselectivity. ontosight.ainih.gov

The biocatalytic production of hydroxy fatty acids can be achieved using isolated enzymes or whole-cell systems. snu.ac.kr

Fatty Acid Hydroxylases : Specific enzymes, such as fatty acid hydroxylases, can convert non-hydroxylated fatty acids directly into their 3-hydroxy counterparts. ontosight.ai

Whole-Cell Biocatalysts : Recombinant microorganisms, such as Escherichia coli, can be engineered to express specific enzymes for the production of hydroxy fatty acids. snu.ac.kr For instance, recombinant E. coli expressing oleate (B1233923) hydratase from Stenotrophomonas maltophilia has been used to produce large quantities of 10-hydroxystearic acid from oleic acid. snu.ac.kr Similarly, the probiotic bacterium Lactobacillus rhamnosus has been used as a whole-cell biocatalyst for the regio- and stereoselective hydration of various unsaturated fatty acids to their corresponding 10-hydroxy derivatives. mdpi.com While these examples focus on 10-hydroxylation, similar principles can be applied to develop biocatalysts for this compound production.

Yeast Fermentation : Several species of the red yeast Rhodotorula are known to naturally produce extracellular glycolipids composed of mannitol (B672) and pentitol (B7790432) esters of 3-D-hydroxypalmitic and 3-D-hydroxystearic acids. cdnsciencepub.com

This compound can serve as a monomer for the synthesis of polyesters and estolides, which are polyesters derived from fatty acids. clever-cloud.com Enzymatic polymerization provides a sustainable method for creating these biopolymers. researchgate.net

Lipases (EC 3.1.1.3) are the most relevant enzymes for this purpose. mdpi.com While they naturally catalyze the hydrolysis of esters, the reaction equilibrium can be shifted towards synthesis in non-aqueous media. mdpi.com The enzymatic synthesis of estolides is typically performed using hydroxylated fatty acids as starting materials. clever-cloud.com

Research has demonstrated the efficacy of this approach:

Lipase-Catalyzed Oligomerization : Immobilized lipases, such as Novozyme 435, have been used to catalyze the polymerization of various hydroxy acids. researchgate.net In studies with 12-hydroxystearic acid, oligomers with an average degree of polymerization of up to 7 have been achieved. researchgate.netresearchgate.net

Solvent-Free Conditions : Efficient enzymatic processes have been developed to produce estolides from hydroxylated fatty acids like 12-hydroxystearic acid and ricinoleic acid without solvents and at high temperatures (up to 80 °C). clever-cloud.com These conditions can yield estolides with an esterification number (EN) between 1 and 6 in a short reaction time. clever-cloud.com

Co-polymerization : Lipase-catalyzed co-polymerization can create polymers with tailored properties. For example, poly(12-hydroxystearate-co-butylene itaconate) has been synthesized via lipase-catalyzed polycondensation. mdpi.com

Table 3: Enzymes and Conditions for Estolide Synthesis

| Enzyme | Substrate(s) | Key Conditions | Product |

|---|---|---|---|

| Lipase from Geotrichium candidum | Castor oil | Hydrolysis reaction | Monomers and dimers of estolides. clever-cloud.com |

| Immobilized Lipase (Novozyme 435) | ε-caprolactam and 12-hydroxystearic acid | Solventless or organic medium | Oligoesters with an average degree of polymerization up to 7. researchgate.net |

| Various Lipases (Protéus by Seqens collection) | Ricinoleic acid, 12-hydroxystearic acid | Solvent-free, up to 80°C | Estolides with EN between 1 and 6. clever-cloud.com |

This table summarizes examples of enzymatic systems used for the synthesis of estolides from hydroxy fatty acids.

Biocatalytic Production of Hydroxylated Fatty Acids

Preparation of Labeled and Modified this compound for Research

To trace the metabolic fate and quantify the presence of this compound in biological systems, isotopically labeled standards are indispensable. nih.govnih.gov

Deuterium (B1214612) Labeling : A synthetic route for incorporating deuterium at the carbon atom bearing the hydroxyl group has been developed for 3-hydroxy palmitic acid. mdpi.comnih.govnih.gov The strategy begins with the α,α-dideuteration of the starting aldehyde (e.g., pentadecanal) using D₂O. nih.gov This is followed by organocatalytic α-chlorination using d,l-proline as the catalyst, reduction, and epoxide formation to yield a deuterated epoxide, which is then converted to the final deuterated 3-hydroxy fatty acid. mdpi.comresearchgate.netnih.gov

Carbon-13 Labeling : An expedient route to prepare ¹³C isotopically labeled standards has been demonstrated for similar molecules like 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA). nih.gov This method utilizes an indium-mediated Reformatsky reaction with ¹³C-labeled ethyl bromoacetate (B1195939) to introduce the label, followed by hydrolysis. nih.gov This general approach could be adapted for the synthesis of ¹³C-labeled this compound.

In addition to isotopic labeling, 3-hydroxystearic acid can be chemically modified for various applications. One example is its use in the surface modification of materials, such as in a silane (B1218182) coupling agent/hydroxystearic acid surface-modified calcium carbonate filler, to improve its dispersion and compatibility in high-molecular polymers. google.com Furthermore, hydroxystearic acids have been used as ligands to synthesize organometallic ruthenium complexes, creating hybrid species with potential biological activity. mdpi.com

Synthesis of Deuterated Analogs for Tracer Studies

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, allowing scientists to trace the fate of specific molecules within complex biological systems without the need for radioactive materials. biorxiv.org Deuterium (²H), a stable isotope of hydrogen, is frequently used to label fatty acids to study processes like de novo lipogenesis, fatty acid oxidation, and incorporation into complex lipids. biorxiv.orgmetsol.comnih.gov The synthesis of deuterated analogs of this compound provides essential tools for quantifying its metabolic pathways and kinetics. nih.gov

A general methodology for the asymmetric synthesis of 3-hydroxy fatty acids has been adapted to include a route for the specific incorporation of deuterium at the 3-position, the carbon atom carrying the hydroxyl group. nih.govresearchgate.net This strategy allows for the creation of tracers that can be precisely monitored by mass spectrometry. nih.gov While a specific example for this compound is not detailed, the approach developed for analogous molecules like 3-hydroxypalmitic acid is applicable. nih.gov This synthetic route may involve the creation of a deuterated epoxide intermediate, which is then opened to form the 3-hydroxy fatty acid with deuterium at the desired position. nih.gov The development of such methods is significant, as it enables the production of deuterated bioactive compounds for use in biological and mass spectrometry studies. nih.govresearchgate.net

Another common method for studying fatty acid synthesis is the administration of deuterated water (D₂O). metsol.comnih.gov As D₂O equilibrates with the total body water, the deuterium atoms become available for incorporation into various molecules during their synthesis. metsol.com In the context of fatty acid synthesis, deuterium from D₂O is incorporated into acetyl-CoA and NADPH, which are the building blocks and reducing equivalents for the fatty acid synthase complex. biorxiv.org Consequently, newly synthesized fatty acids, including this compound, become labeled with deuterium. nih.gov This technique is a convenient and cost-effective way to measure fractional de novo lipogenesis. metsol.com The resulting deuterated fatty acids can be extracted, separated by techniques like gas chromatography, and analyzed by mass spectrometry to determine the rate of synthesis. nih.gov

The analytical detection of these deuterated tracers is typically accomplished using gas chromatography-mass spectrometry (GC-MS). nih.gov This technique separates the different fatty acids and then detects the mass shift caused by the incorporated deuterium, allowing for the differentiation and quantification of the labeled analog from its endogenous, unlabeled counterpart. biorxiv.orgnih.gov

Table 1: Strategies for Deuterium Labeling of this compound for Tracer Studies

| Labeling Strategy | Description | Typical Application | Analytical Method | References |

| Direct Chemical Synthesis | A multi-step organic synthesis to specifically place deuterium atoms at a desired position, such as the C-3 position carrying the hydroxyl group. nih.gov | Studying the specific metabolic fate and kinetics of exogenously supplied this compound. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov, researchgate.net |

| Metabolic Labeling with D₂O | Administration of deuterated water (heavy water), which leads to the incorporation of deuterium into newly synthesized fatty acids via metabolic pathways. metsol.com | Measuring the rate of de novo synthesis of fatty acids, including this compound, within an organism. | Gas Chromatography-Mass Spectrometry (GC-MS) | metsol.com, nih.gov, biorxiv.org |

| Use of Deuterated Precursors | Supplying cells or organisms with other deuterated molecules (e.g., deuterated glucose, deuterated acetate) that are precursors for fatty acid synthesis. biorxiv.org | Tracing the contribution of specific precursor pools to the synthesis of this compound. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | biorxiv.org |

Acetylated Derivatives for Structural and Metabolic Studies

Acetylation is a crucial chemical modification used in the study of this compound, serving both as a tool for structural elucidation and as a key feature of its naturally occurring forms in metabolic contexts. nih.govcdnsciencepub.com Acetylated derivatives of this compound are found in nature, particularly as components of complex glycolipids produced by various microorganisms. cdnsciencepub.comcdnsciencepub.com

Role in Structural Studies

For structural analysis, acetylation is a common derivatization technique that improves the chromatographic and mass spectrometric properties of hydroxylated fatty acids. The hydroxyl group of this compound can be chemically acetylated, often using acetic anhydride, to form an acetoxy ester. cdnsciencepub.comgoogle.com This modification is particularly useful in gas chromatography-mass spectrometry (GC-MS) analysis.

Research on the extracellular glycolipids from yeasts of the Rhodotorula genus has shown that the fatty acid components are a mixture of 3-D-hydroxypalmitic and 3-D-hydroxystearic acids. cdnsciencepub.comcdnsciencepub.com In these complex lipids, the 3-hydroxyl group of the fatty acid is often naturally acetylated. cdnsciencepub.comcdnsciencepub.com The structure of these compounds was confirmed through chemical degradation. Treatment of the acetylated polyol ester with a base resulted in the β-elimination of the acetoxy group, which produced an α,β-unsaturated acid (trans-2-octadecenoic acid from the this compound moiety). cdnsciencepub.com This specific reaction provides strong evidence for the hydroxyl group's location at the C-3 position. cdnsciencepub.com

In more recent multiplatform mass spectrometry approaches, in-silico acetylation has been used to aid in the structural identification of intact glycolipids. nih.gov By computationally adding acetyl groups to potential substructures (like this compound), researchers can predict the molar masses of the resulting molecules. These predicted masses and their fragmentation patterns can then be matched with the experimental data from high-resolution mass spectrometry (MS/MS) to confirm the structure of complex acetylated glycolipids containing this compound. nih.gov

Role in Metabolic Studies

The study of acetylated this compound derivatives is also integral to understanding the biosynthesis and function of certain microbial lipids. Several species of the yeast Rhodotorula produce extracellular glycolipids where this compound is esterified to a polyol (like D-mannitol or D-arabitol), and the remaining hydroxyl groups on both the polyol and the fatty acid are acetylated. cdnsciencepub.comcdnsciencepub.com For instance, the oleaginous yeast Rhodotorula babjevae secretes glycolipids that contain (R)-3-hydroxystearate. nih.gov Analysis of these secretions identified molecules such as an acetylated C18:0 (R)-3-hydroxy fatty acid esterified to D-arabitol, which contains four additional acetylations. google.com

The presence of these acetylated forms in nature implies that the acetylation process is a key part of the metabolic pathway for glycolipid biosynthesis in these organisms. Acetyl-CoA, the universal acetyl group donor, is a central metabolite derived from the catabolism of carbohydrates and fatty acids. nih.govfrontierspartnerships.org The availability of acetyl-CoA can influence protein acetylation, an important regulatory mechanism for metabolic enzymes. nih.govfrontierspartnerships.org While the regulation of the enzymes that acetylate the this compound moiety is not fully elucidated, studying these natural products provides insight into how organisms utilize central metabolites to create specialized lipids with potential biosurfactant properties. nih.gov

Table 2: Examples of Acetylated this compound Derivatives in Research

| Derivative Type | Description | Research Application | Analytical Techniques | References |

| Chemically Acetylated this compound | This compound (or its methyl ester) is reacted with an acetylating agent like acetic anhydride. | Used for structural confirmation. The acetoxy group at C-3 can undergo β-elimination, confirming the hydroxyl position. | Gas-Liquid Chromatography (GLC), Chemical Degradation Analysis | cdnsciencepub.com |

| Acetylated Glycolipids (Natural) | This compound is naturally found as a component of glycolipids where its 3-hydroxyl group and hydroxyls on the attached polyol are acetylated. | Characterization of natural products from microorganisms; understanding lipid biosynthesis. | LC-QTOFMS, GC-MS, MS/MS Fragmentation Matching | nih.gov, 3, 8, 22 |

| In-silico Acetylated Structures | Computational models where acetyl groups are added to a proposed this compound-containing structure. | Aiding structural elucidation by predicting the mass and fragmentation of complex lipids for comparison with experimental MS data. | Mass Spectrometry (in-silico modeling) | nih.gov |

Advanced Research Directions and Future Perspectives

Untargeted Metabolomics in Diverse Biological Systems

Untargeted metabolomics is a powerful, hypothesis-free approach used to comprehensively profile small molecules in a biological sample. This technique has been instrumental in identifying 3-hydroxystearate in a wide array of biological systems, revealing its presence and potential roles beyond previously understood contexts. The application of untargeted liquid chromatography-mass spectrometry (LC-MS) pipelines allows for the detection of metabolites without prior selection, facilitating the discovery of novel biomarkers and metabolic pathways. springernature.com

Research using this approach has successfully identified this compound in various samples. For instance, it was detected in the spent culture media of human embryonic stem cells, providing insights into the metabolic events that occur during their in vitro cultivation. nottingham.ac.uk Further studies have cataloged its presence in systems ranging from plants to mammals, highlighting its ubiquitous nature. metabolomicsworkbench.orgmetabolomicsworkbench.org In a study on canine metabolism, this compound was identified as a metabolite influenced by dietary macronutrient composition, particularly the replacement of carbohydrates with fat. nih.gov Additionally, its presence has been noted in untargeted metabolomic analyses of stool samples from patients with gastric and colorectal cancer, suggesting a potential link to gut microbiome activity and disease pathogenesis. researchgate.net

A significant future challenge in this field is the accurate identification of metabolites. Highly sensitive instruments can detect a multitude of ions, including adducts and fragments, that can be mistaken for true metabolic intermediates. springernature.com For example, free fatty acids can form dimers in untargeted analyses that resemble fatty acid esters of hydroxy fatty acids (FAHFAs), leading to potential misidentification. springernature.com Therefore, a key research direction is the refinement of analytical and computational methods to confidently distinguish genuine metabolites like this compound from analytical artifacts, ensuring the biological relevance of the findings.

Table 1: Detection of this compound in Various Biological Systems via Untargeted Metabolomics This interactive table summarizes findings from various untargeted metabolomics studies where this compound has been identified.

| Study ID | Species | Biological Sample | Research Context | Reference(s) |

|---|---|---|---|---|

| ST003917 | Human | Feces | Gut microbial metabolism in peanut oral immunotherapy | metabolomicsworkbench.org |

| ST003848 | Loquat | Fruit | Fruit color and flavor analysis | metabolomicsworkbench.org |

| Not specified | Mouse | Cecum | General untargeted metabolomics of cecal contents | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Not specified | Human | Embryonic Stem Cell Culture Media | Identification of secreted factors for cell maintenance | nottingham.ac.uk |

| Not specified | Dog | Serum | Impact of dietary macronutrients on the lipidome | nih.gov |

Investigation of Orphan Cytochrome P450 Enzymes in Lipid Metabolism

The human cytochrome P450 (CYP) superfamily comprises numerous enzymes, many of which are termed "orphans" because their primary endogenous substrates and physiological functions remain unknown. nih.gov A critical area of advanced research is the "de-orphanization" of these enzymes to uncover their roles in metabolic pathways, including lipid metabolism. Investigating the interaction between orphan P450s and potential substrates like this compound is a key strategy to elucidate their function.

Significant progress has been made in identifying the P450 enzymes responsible for the metabolism of 3-hydroxy fatty acids. Research has demonstrated that this compound is a substrate for ω-hydroxylation, a crucial step in its catabolism and the formation of 3-hydroxydicarboxylic acids. nih.govresearchgate.net Through systematic investigation, the once-orphan enzyme CYP4F11 has been identified as the predominant catalyst for the ω-hydroxylation of both this compound and 3-hydroxypalmitate (B1262271) in human liver microsomes. nih.govresearchgate.net This discovery was confirmed using polyspecific CYP4F antibodies, which markedly inhibited the reaction, while antibodies against other CYPs like CYP4A11 and CYP2E1 had little effect. nih.gov Other members of the CYP4F family, such as CYP4F2, also show activity towards this compound, though to a lesser extent. nih.gov

Future research will likely leverage modern techniques to accelerate the de-orphanization process. Untargeted metabolomic approaches, which have been used to successfully identify the function of other orphan P450s like CYP2S1 in fatty acid metabolism, can be systematically applied to screen the remaining orphan enzymes against libraries of endogenous lipids, including this compound. nih.gov This will not only clarify the specific roles of these enzymes but also provide a more complete picture of the metabolic network governing lipid homeostasis.

Table 2: Cytochrome P450 Enzymes Involved in 3-Hydroxy Fatty Acid Metabolism This interactive table details the specific CYP enzymes that have been investigated for their role in metabolizing this compound and related compounds.

| Enzyme | Substrate(s) | Reaction Catalyzed | Key Finding | Reference(s) |

|---|---|---|---|---|

| CYP4F11 | This compound, 3-Hydroxypalmitate | ω-hydroxylation | Predominant enzyme for 3-OHFA ω-hydroxylation in human liver. | nih.govresearchgate.netreactome.org |

| CYP4F2 | This compound | ω-hydroxylation | Catalyzes the reaction, but to a lesser extent than CYP4F11. | nih.gov |

| CYP4A Subfamily | This compound | ω-oxidation | Implicated as a potential catalyst in the formation of 3,18-dihydroxystearate. | researchgate.net |

| CYP4F3b, CYP4F12 | this compound | ω-hydroxylation | Showed no or very low activity compared to CYP4F11 and CYP4F2. | nih.gov |

Engineering of Biosynthetic Pathways for Production and Modification

The unique chemical structure of this compound makes it a valuable precursor for biopolymers and other specialty chemicals. Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of this compound and its derivatives by harnessing the synthetic power of microorganisms. This research area focuses on designing and optimizing biosynthetic pathways in industrial host organisms like Escherichia coli and Saccharomyces cerevisiae. frontiersin.org

The strategies for engineering microbial production of 3-hydroxy fatty acids are multifaceted. They often involve the reconstruction of biosynthetic pathways that convert central metabolites, such as acetyl-CoA derived from glucose, into the target molecule. frontiersin.orgfrontiersin.org While pathways for this compound are still under development, the principles are well-established from research on other valuable chemicals. For example, extensive work on producing 3-hydroxypropionic acid demonstrates the core requirements: identifying and expressing key enzymes, optimizing precursor supply, and overcoming metabolic bottlenecks or feedback inhibition. nih.govnih.gov The enzymes involved in the natural biosynthesis of 3-hydroxy fatty acids, such as acyl-CoA oxidases, are prime targets for discovery and engineering. nih.gov

Advanced research is exploring novel and hybrid strategies. One such approach combines biotic and abiotic catalysis, where an engineered microbe first ferments a renewable carbon source to produce a 3-hydroxy fatty acid intermediate. researchgate.net This intermediate is then extracted and chemically converted into a different high-value product, such as olefins, using a heterogeneous catalyst. researchgate.net Furthermore, enzymatic modification of the hydroxyl group on this compound is a key target. For instance, lipases can be engineered to esterify this compound with another fatty acid to produce specific fatty acid esters of hydroxy fatty acids (FAHFAs), which are a class of bioactive lipids. acs.org These biosynthetic and chemo-catalytic engineering efforts represent a frontier for creating sustainable and diverse chemical production platforms.

Table 3: Strategies in Biosynthetic Pathway Engineering for 3-Hydroxy Acids and Derivatives This interactive table outlines various engineering approaches that are or could be applied to the production and modification of this compound.

| Engineering Strategy | Host Organism | Target Product/Modification | Key Enzymes/Process | Reference(s) |

|---|---|---|---|---|

| Pathway Reconstruction | E. coli, K. pneumoniae | 3-Hydroxypropionic Acid | Malonyl-CoA reductase, aldehyde dehydrogenase | nih.gov |

| Hybrid Biotic/Abiotic Catalysis | Engineered Microbe | Olefins (from 3-hydroxy acids) | Fermentation followed by heterogeneous catalysis | researchgate.net |

| Enzymatic Esterification | Pichia pastoris (expressing lipase) | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Engineered lipases (e.g., CalA) | acs.org |

Elucidation of Regulatory Mechanisms Governing this compound Levels

The intracellular concentration of this compound is tightly controlled by a complex interplay of synthesis, degradation, and sequestration. Elucidating the specific regulatory mechanisms that govern these processes is a key future research direction, crucial for understanding its physiological and pathological roles.

The synthesis of 3-hydroxy fatty acids like this compound can occur as intermediates during the β-oxidation of fatty acids in mitochondria. researchgate.netnih.gov Therefore, the regulation of its production is intrinsically linked to the control of fatty acid metabolism. This includes hormonal signals, where insulin (B600854) inhibits fatty acid oxidation and glucagon (B607659) promotes it, and transcriptional regulation by factors like peroxisome proliferator-activated receptors (PPARs), which control the expression of genes involved in fatty acid oxidation. creative-proteomics.comwikipedia.orgyoutube.com

The degradation or further modification of this compound is another critical control point. As established, the primary route for its clearance in the liver is via ω-hydroxylation catalyzed by CYP4F11. nih.gov Consequently, the regulatory mechanisms governing the expression and activity of the CYP4F11 gene are paramount in controlling this compound levels. Future research is needed to identify the specific transcription factors and signaling pathways that respond to cellular cues to modulate CYP4F11 activity.

A more recently discovered regulatory mechanism involves the sequestration of hydroxy fatty acids. Studies on 9-hydroxystearic acid (9-HSA) have revealed that cancer cells can reduce the levels of the free, pro-apoptotic form of 9-HSA by esterifying it into the larger, less active FAHFA lipid class. balsinde.orgmdpi.com This sequestration acts as a protective strategy for the cell. It is highly plausible that a similar mechanism exists for this compound, where its incorporation into FAHFAs or other complex lipids serves to buffer its free concentration. Investigating the enzymes responsible for this esterification and the conditions under which it occurs is a vital area for future studies.